molecular formula C25H21ClN4O4 B14962535 3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B14962535
M. Wt: 476.9 g/mol
InChI Key: JPDUDXPKUKPHPM-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines.

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This is achieved by the reaction of a hydrazine derivative with an appropriate β-ketoester.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable aldehyde to form the pyrazolo[1,5-a]pyrimidine core.

Chemical Reactions Analysis

3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves the inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar compounds to 3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activity and selectivity for CDK2 inhibition .

Properties

Molecular Formula

C25H21ClN4O4

Molecular Weight

476.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-4-methyl-11-(3,4,5-trimethoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C25H21ClN4O4/c1-14-22(15-6-5-7-16(26)10-15)24-27-13-18-19(30(24)28-14)8-9-29(25(18)31)17-11-20(32-2)23(34-4)21(12-17)33-3/h5-13H,1-4H3

InChI Key

JPDUDXPKUKPHPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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